2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate
Description
This compound is a highly functionalized benzoate ester featuring azo, diethylamino, methoxy-dioxobutyl, and dibromo substituents. The azo group (-N=N-) imparts chromophoric properties, while the ethoxy-oxoethyl ester enhances solubility in organic solvents. Bromine atoms at the 3,5-positions of the benzoate ring likely influence steric and electronic interactions, affecting reactivity and binding affinity in biological systems. The diethylamino and methoxy-dioxobutyl groups may contribute to pH-dependent solubility or intermolecular interactions .
Properties
CAS No. |
85455-52-3 |
|---|---|
Molecular Formula |
C26H30Br2N4O7 |
Molecular Weight |
670.3 g/mol |
IUPAC Name |
(2-ethoxy-2-oxoethyl) 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-4-oxobutanoyl)amino]phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C26H30Br2N4O7/c1-5-32(6-2)17-8-9-20(21(14-17)29-22(33)10-11-23(34)37-4)30-31-25-18(27)12-16(13-19(25)28)26(36)39-15-24(35)38-7-3/h8-9,12-14H,5-7,10-11,15H2,1-4H3,(H,29,33) |
InChI Key |
PLDUXHBACDKFBK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)C(=O)OCC(=O)OCC)Br)NC(=O)CCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate involves multiple steps. The synthetic route typically includes the following steps:
Formation of the azo compound: This involves the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Esterification: The formation of the ester group through the reaction of an alcohol with an acid or acid derivative.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with phenacyl benzoates, such as 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate, which are known intermediates for synthesizing heterocycles (e.g., oxazoles, imidazoles) and photoactive materials . Key differences include:
Key Research Findings
Synthetic Utility: Unlike simpler phenacyl benzoates, the target compound’s azo and diethylamino groups may enable coupling reactions or pH-responsive behavior, expanding its utility in drug design or sensors. However, its synthesis likely requires multi-step protocols akin to those for triazole derivatives (e.g., reflux with acetic acid and substituted aldehydes) .
Stability: Bromine atoms in both compounds enhance thermal stability, but the target’s azo linkage may reduce photostability compared to non-azo phenacyl benzoates .
Solubility : The ethoxy-oxoethyl ester in the target compound improves solubility in polar aprotic solvents (e.g., DMSO), whereas brominated phenacyl benzoates are more lipophilic .
Biological Activity
2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate (CAS: 85455-52-3) is a complex organic compound with significant potential in various biological applications. Its structure includes multiple functional groups, such as an azo linkage and dibromo substitutions, which may contribute to its biological activity. This article explores the compound's biological properties, including its antimicrobial, anticancer, and other therapeutic potentials.
The molecular structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C26H30Br2N4O7 |
| Molecular Weight | 670.347 g/mol |
| LogP | Not specified |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities. These include:
- Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties. A study comparing similar compounds found varying degrees of antibacterial and antifungal activities against common pathogens .
- Anticancer Potential : The presence of bromine atoms and an azo linkage in the structure may enhance anticancer activity. Research on related compounds has shown that brominated aromatic amines can exhibit significant cytotoxic effects against cancer cell lines .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes. For instance, derivatives with similar functional groups have been studied for their ability to inhibit cyclooxygenase enzymes, which are relevant in inflammatory processes .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds with structural similarities to this compound:
-
Antimicrobial Studies : A study published in Bioorganic & Medicinal Chemistry evaluated the antimicrobial properties of various brominated compounds. The minimum inhibitory concentration (MIC) was determined for several derivatives, showing promising results against both Gram-positive and Gram-negative bacteria .
Compound Name MIC (μg/mL) Activity Type Brominated Azo Compound 50 Antibacterial Non-brominated Control >100 No activity - Cytotoxicity Assays : In vitro assays conducted on cancer cell lines demonstrated that similar compounds exhibited IC50 values ranging from 10 to 30 μM, indicating moderate to high cytotoxicity. Further studies suggested a mechanism involving apoptosis induction through mitochondrial pathways .
- Enzyme Interaction Studies : Molecular docking studies have been performed to predict the binding affinity of the compound with target enzymes involved in cancer progression and inflammation. These studies indicated favorable interactions with active sites of cyclooxygenase enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
